molecular formula C14H14N2OS2 B5580144 1-[4,6-BIS(METHYLSULFANYL)-2-PHENYLPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[4,6-BIS(METHYLSULFANYL)-2-PHENYLPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5580144
M. Wt: 290.4 g/mol
InChI Key: RVRWQSVEBWTKEU-UHFFFAOYSA-N
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Description

1-[4,6-BIS(METHYLSULFANYL)-2-PHENYLPYRIMIDIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two methylsulfanyl groups and a phenyl group attached to the pyrimidine ring

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound often involves its interaction with biological targets such as proteins or nucleic acids. This can be studied using various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with a compound can be determined based on its physical and chemical properties, as well as its toxicity data. This information is often available in safety data sheets .

Future Directions

The future directions in the study of a compound often involve its potential applications in various fields such as medicine, materials science, and environmental science. This can be based on its unique properties and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-BIS(METHYLSULFANYL)-2-PHENYLPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method involves heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-BIS(METHYLSULFANYL)-2-PHENYLPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-[4,6-bis(methylsulfanyl)-2-phenylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9(17)11-13(18-2)15-12(16-14(11)19-3)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRWQSVEBWTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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